Alloisoleucine, DL-

Description

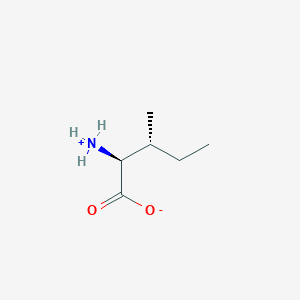

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046530, DTXSID501019679 | |

| Record name | L-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.4 mg/mL at 25 °C | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1509-34-8, 3107-04-8, 443-79-8 | |

| Record name | L-Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloisoleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alloisoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOISOLEUCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RNR8XN7S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T3WT3PJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 64 °C | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of DL-Alloisoleucine for Research Applications

This guide provides an in-depth exploration of established methodologies for the synthesis of DL-alloisoleucine, a crucial non-proteinogenic amino acid for various research and development applications, including peptide synthesis and metabolic studies. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction: The Significance of DL-Alloisoleucine

Isoleucine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S). DL-alloisoleucine is a racemic mixture of D-alloisoleucine and L-alloisoleucine. While L-isoleucine is commonly incorporated into proteins, its diastereomer, alloisoleucine, is found in nature in some peptide antibiotics. In clinical research, the detection of alloisoleucine in plasma is a diagnostic marker for Maple Syrup Urine Disease (MSUD), a metabolic disorder.[1][2] For synthetic chemists and drug developers, DL-alloisoleucine serves as a valuable building block for creating novel peptides and peptidomimetics with unique conformational properties and resistance to enzymatic degradation.

This guide will focus on two robust and classical methods for the synthesis of racemic alloisoleucine: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are advantageous for producing a racemic mixture of the α-amino acid, which can then be used as is or subjected to resolution to isolate the individual enantiomers.

Foundational Synthetic Strategies

The choice of synthetic route often depends on the available starting materials, scalability, and desired purity. The Strecker and Bucherer-Bergs reactions are multicomponent reactions that offer a straightforward approach to α-amino acid synthesis from simple carbonyl precursors.

The Strecker Synthesis: A Versatile Route to α-Amino Nitriles

The Strecker synthesis is a two-step method for producing amino acids from an aldehyde or ketone.[3] The reaction begins with the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by the hydrolysis of the nitrile to yield the corresponding amino acid.[4][5]

Mechanism Insight: The reaction is initiated by the formation of an imine from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the iminium ion generates the α-aminonitrile.[6] The final step involves the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid. When starting with 2-methylbutanal, the product is a mixture of DL-isoleucine and DL-alloisoleucine due to the formation of a new stereocenter at the α-carbon.

The Bucherer-Bergs Reaction: A Pathway to Hydantoins

The Bucherer-Bergs reaction is another powerful multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[7][8] These hydantoin intermediates can then be hydrolyzed to produce the desired amino acid.[9][10]

Mechanism Insight: The reaction proceeds through the initial formation of a cyanohydrin from the ketone or aldehyde.[7] This is followed by a reaction with ammonium carbonate to form an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to yield a hydantoin.[8] The hydantoin is a stable intermediate that can be isolated and subsequently hydrolyzed under acidic or basic conditions to give the amino acid. Similar to the Strecker synthesis, this method produces a racemic mixture of the diastereomers.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of DL-alloisoleucine. These protocols are based on established chemical literature and represent reliable methods for laboratory-scale synthesis.

Method 1: Strecker Synthesis of DL-Alloisoleucine/DL-Isoleucine Mixture

This protocol outlines the synthesis starting from 2-methylbutanal.

Step 1: Formation of the α-Aminonitrile [4][5]

-

In a well-ventilated fume hood, combine 2-methylbutanal (1.0 eq) with an aqueous solution of ammonium chloride (1.2 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the α-aminonitrile with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile [6]

-

Add the crude α-aminonitrile to a concentrated solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 4-6 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

-

After cooling to room temperature, the solution will contain a mixture of DL-isoleucine and DL-alloisoleucine hydrochlorides.

-

Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of isoleucine (around pH 6) to precipitate the free amino acids.

-

Collect the solid precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum.

Workflow for Strecker Synthesis

A simplified workflow for the Strecker synthesis of DL-alloisoleucine.

Method 2: Bucherer-Bergs Synthesis of DL-Alloisoleucine/DL-Isoleucine Mixture

This protocol also begins with 2-methylbutanal to produce a hydantoin intermediate.

Step 1: Synthesis of the Hydantoin Intermediate [7][8]

-

In a sealed pressure vessel, combine 2-methylbutanal (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Heat the mixture to 80-100 °C with stirring for several hours (e.g., 6-12 hours). The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will cause the hydantoin derivative to precipitate.

-

Collect the solid hydantoin by filtration, wash thoroughly with water, and dry.

Step 2: Hydrolysis of the Hydantoin [9]

-

Place the dried hydantoin in a round-bottom flask with a strong base (e.g., 25% sodium hydroxide solution) or a strong acid (e.g., 6 M sulfuric acid).

-

Heat the mixture to reflux for an extended period (e.g., 12-24 hours) to ensure complete hydrolysis of the hydantoin ring.

-

After cooling, acidify the basic hydrolysis mixture (or neutralize the acidic hydrolysis mixture) with an appropriate acid or base to the isoelectric point of isoleucine (around pH 6).

-

The mixture of DL-isoleucine and DL-alloisoleucine will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.

Workflow for Bucherer-Bergs Synthesis

A simplified workflow for the Bucherer-Bergs synthesis of DL-alloisoleucine.

Purification and Characterization

The crude product from either synthesis is a mixture of DL-isoleucine and DL-alloisoleucine. For many research applications, this diastereomeric mixture may need to be separated.

Purification and Separation

-

Fractional Crystallization: The diastereomers of isoleucine and alloisoleucine have different solubilities in certain solvents. Fractional crystallization from water or ethanol-water mixtures can be used to enrich one diastereomer over the other. This process often requires multiple recrystallization steps to achieve high purity.

-

Chromatography: For analytical and small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be employed to resolve all four stereoisomers.[11] Ion-exchange chromatography can also be utilized for the purification of the amino acid mixture from inorganic salts and other impurities.

Characterization

The identity and purity of the synthesized DL-alloisoleucine should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the product. The chemical shifts and coupling constants of the protons and carbons at the α and β positions can be used to distinguish between isoleucine and alloisoleucine diastereomers.[12]

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the synthesized amino acid.

-

Melting Point: The melting point of the purified product can be compared to literature values. The melting point for DL-alloisoleucine is reported to be in the range of 60-64 °C.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups of an amino acid, such as the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and alkyl groups (C-H stretches).

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and characterization of DL-alloisoleucine.

| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Characterization Data |

| Starting Material | 2-Methylbutanal | 2-Methylbutanal | - |

| Key Intermediate | α-Aminonitrile | Hydantoin | - |

| Typical Yield | 40-60% (overall) | 50-70% (overall) | - |

| Product Ratio | Mixture of DL-isoleucine and DL-alloisoleucine | Mixture of DL-isoleucine and DL-alloisoleucine | Can be determined by chiral HPLC or NMR |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol | 131.17 g/mol | 131.17 g/mol |

| Melting Point | - | - | 60-64 °C (for DL-alloisoleucine)[2] |

| ¹H NMR (D₂O) | - | - | Characteristic signals for α-H, β-H, γ-CH₂, γ'-CH₃, and δ-CH₃ |

| ¹³C NMR (D₂O) | - | - | Characteristic signals for C=O, α-C, β-C, γ-C, γ'-C, and δ-C |

Conclusion

The Strecker and Bucherer-Bergs syntheses represent classic and reliable methods for the preparation of DL-alloisoleucine for research purposes. While they produce a mixture of diastereomers, established purification techniques can be employed to isolate the desired compound. The choice between these methods will depend on the specific laboratory setup and safety considerations, particularly regarding the handling of cyanide. Careful characterization of the final product is essential to ensure its suitability for downstream applications in drug discovery and biochemical research.

References

- 1. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Show how you would use the Strecker synthesis to make isoleucine. What st.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

Alloisoleucine stereoisomers and their nomenclature

An In-depth Technical Guide to Alloisoleucine Stereoisomers and Their Nomenclature

Abstract

Isoleucine, a seemingly simple branched-chain amino acid, possesses a structural complexity that gives rise to four distinct stereoisomers. This guide provides a comprehensive exploration of these isomers, with a particular focus on alloisoleucine. We will deconstruct the principles of stereochemistry and nomenclature as they apply to isoleucine, detail the profound biological significance of L-alloisoleucine as a clinical biomarker, and present the sophisticated analytical methodologies required for the precise separation, identification, and quantification of these closely related molecules. This document is intended for researchers, clinicians, and drug development professionals who require a deep, actionable understanding of isoleucine stereochemistry.

The Foundation: Stereoisomerism and the Isoleucine Quartet

To comprehend alloisoleucine, one must first grasp the concept of stereoisomerism. Isoleucine is one of two proteinogenic amino acids (the other being threonine) that contains two chiral centers: the alpha-carbon (Cα) and the beta-carbon (Cβ).[1][2] The presence of n chiral centers in a molecule can result in a maximum of 2n stereoisomers. For isoleucine, this results in 22 = 4 distinct stereoisomers.[3]

These four isomers exist as two pairs of enantiomers (non-superimposable mirror images) and are diastereomers to each other (stereoisomers that are not mirror images).

-

Enantiomers: Have identical physicochemical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules.

-

Diastereomers: Have different physicochemical properties, which allows them to be separated by standard chromatographic techniques.[4]

The four stereoisomers are L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine.[4]

A Precise Language: The Cahn-Ingold-Prelog (CIP) Nomenclature

Unambiguous communication in stereochemistry is paramount. The Cahn-Ingold-Prelog (CIP) system provides a universal standard for assigning the absolute configuration (R or S) to each chiral center.

The CIP Priority Rules:

-

Atomic Number: Assign priority to the four atoms directly attached to the chiral center based on their atomic number. The higher the atomic number, the higher the priority.[5][6][7]

-

Point of First Difference: If two attached atoms are identical, proceed along their respective chains until the first point of difference is encountered. The group with the atom of higher atomic number at this point receives higher priority.[6][8][9]

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[6][8]

Applying these rules to isoleucine's two chiral centers (Cα and Cβ) yields the following absolute configurations:

| Common Name | Absolute Configuration (Cα, Cβ) | Relationship |

| L-Isoleucine | (2S, 3S) | The natural, proteinogenic form. |

| D-Isoleucine | (2R, 3R) | Enantiomer of L-Isoleucine. |

| L-Alloisoleucine | (2S, 3R) | Diastereomer of L/D-Isoleucine.[10][11] |

| D-Alloisoleucine | (2R, 3S) | Enantiomer of L-Alloisoleucine.[4][12] |

Visualization of Isoleucine Stereoisomers

The relationships between the four isomers can be visualized as follows:

Caption: Stereoisomeric relationships of the isoleucine family.

Biological and Clinical Significance of L-Alloisoleucine

While L-isoleucine is a fundamental building block of proteins, its diastereomer, L-alloisoleucine, holds unique and critical importance, primarily in clinical diagnostics.

A Pathognomonic Marker for Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This deficiency impairs the metabolism of the branched-chain amino acids (BCAAs) leucine, valine, and isoleucine.[13]

In this condition, L-isoleucine undergoes a transamination process that can lead to racemization at the Cβ position, resulting in the formation of L-alloisoleucine.[14] While healthy individuals have negligible levels of L-alloisoleucine, its accumulation in the plasma is a direct and reliable indicator of MSUD.[11]

L-alloisoleucine is considered the most specific and sensitive diagnostic marker for all forms of MSUD. [15][16] A plasma concentration cutoff of 5 µmol/L is typically used to differentiate MSUD patients from healthy individuals.[16] Its reliable detection is crucial for newborn screening programs to prevent severe neurological damage.[17][18]

| Population | Mean Plasma L-Alloisoleucine (µmol/L) |

| Healthy Adults | 1.9 ± 0.6 |

| Healthy Children (3-11 years) | 1.6 ± 0.4 |

| Healthy Infants (<3 years) | 1.3 ± 0.5 |

| MSUD Diagnostic Cutoff | > 5.0 |

| Data sourced from Clinical Chemistry, 1999.[16] |

Other Biological Roles and Applications

Beyond its diagnostic role, L-alloisoleucine is utilized in various research and development areas:

-

Peptide Synthesis: Incorporation of L-alloisoleucine into peptides can alter their conformation, stability, and biological activity, making it a valuable tool in drug discovery.[19][20]

-

Nutritional Science: It is explored in dietary supplements for potential benefits in muscle recovery and performance.[19]

-

Metabolic Research: The presence of alloisoleucine can serve as a marker for impairments in BCAA metabolism in conditions beyond MSUD, such as certain types of obesity.[21]

Analytical Protocols for Stereoisomer Resolution

The separation and quantification of four structurally similar isomers from a complex biological matrix like plasma is a significant analytical challenge.[1][22] The primary strategy involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Core Challenge: Separating Isobaric Compounds

Leucine is a structural isomer of isoleucine (same chemical formula, C6H13NO2, but different connectivity), and all four isoleucine stereoisomers are isobaric (same mass). Standard mass spectrometry cannot differentiate them. Therefore, chromatographic separation prior to MS detection is absolutely essential.

Two main chromatographic strategies are employed:

-

Indirect Separation via Derivatization: This is a robust and widely used method. The amino acid mixture is reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[23][24]

-

Direct Separation on a Chiral Column: This method uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their direct separation without prior derivatization.[25][26]

Experimental Protocol: Indirect Separation using L-FDVDA Derivatization and LC-MS/MS

This protocol is based on a validated method for the comprehensive separation of isoleucine stereoisomers.[1][2] The causality behind this choice is that derivatization creates distinct diastereomers that are more easily resolved on common, robust achiral columns than the native isomers are on more specialized and sensitive chiral columns.

Objective: To separate and identify L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine in a sample.

Materials:

-

Sample (e.g., hydrolyzed peptide, plasma extract)

-

Chiral Derivatizing Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA)

-

Borate Buffer (0.1 M, pH 8.0)

-

HCl (2 M) for reaction quenching

-

Acetonitrile (ACN) and Water (LC-MS grade) with 0.1% Formic Acid

-

LC-MS/MS system with ESI source

-

PBr (pentabromobenzyl-modified silica gel) column[1]

Methodology:

-

Sample Preparation:

-

Reconstitute the dried amino acid sample in 20 µL of water.

-

Add 80 µL of 0.1 M Borate Buffer (pH 8.0).

-

Add 100 µL of the L-FDVDA solution (10 mg/mL in acetone).

-

Rationale: The reaction requires a basic pH for the nucleophilic aromatic substitution to occur between the amino group of the isoleucine isomers and the fluorodinitrophenyl group of the L-FDVDA reagent.

-

-

Derivatization Reaction:

-

Reaction Quenching:

-

After incubation, cool the sample to room temperature.

-

Add 20 µL of 2 M HCl to neutralize the buffer and stop the reaction.

-

Rationale: Lowering the pH protonates any remaining free amines and deactivates the derivatizing reagent, preventing further side reactions and ensuring sample stability.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: HPLC or UPLC system.

-

Column: COSMOSIL 3PBr column (3.0 mm I.D. × 150 mm).[1]

-

Mobile Phase A: 10% Acetonitrile in water + 0.1% Formic Acid.

-

Mobile Phase B: 50% Acetonitrile in water + 0.1% Formic Acid.

-

Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the derivatives.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the derivatized isomers.

-

Visualization of the Analytical Workflow

Caption: Workflow for the separation of isoleucine stereoisomers.

Conclusion

The distinction between isoleucine and its diastereomer, alloisoleucine, is far from a trivial academic exercise. L-Alloisoleucine serves as an indispensable biomarker for the diagnosis and management of Maple Syrup Urine Disease, a serious inborn error of metabolism. For professionals in drug development and peptide synthesis, the ability to select for a specific stereoisomer—such as L-alloisoleucine—can fundamentally alter a molecule's therapeutic properties. A thorough understanding of the nomenclature, the distinct biological roles, and the advanced analytical techniques required to resolve these isomers is essential for scientific rigor and clinical accuracy. The methodologies outlined in this guide provide a robust framework for researchers to confidently navigate the complexities of isoleucine stereochemistry.

References

- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solved 2. Naming the Stereoisomers of Isoleucine The | Chegg.com [chegg.com]

- 4. US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents [patents.google.com]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 12. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for L-Alloisoleucine (HMDB0000557) [hmdb.ca]

- 14. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD). | Semantic Scholar [semanticscholar.org]

- 18. Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. nbinno.com [nbinno.com]

- 21. Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

A Comprehensive Technical Guide to the Solubility of DL-Alloisoleucine

Introduction: Understanding DL-Alloisoleucine

DL-Alloisoleucine is a racemic mixture of the D- and L-stereoisomers of alloisoleucine, a non-proteinogenic amino acid. It is a diastereomer of the more common amino acid, isoleucine, differing in the stereochemistry at the β-carbon.[1] While not incorporated into proteins, L-alloisoleucine holds significant diagnostic importance as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder affecting the breakdown of branched-chain amino acids.[2] Its presence in plasma and urine is a key indicator used in the diagnosis and monitoring of this condition.[3] Given its central role in clinical diagnostics and its potential use in specialized chemical syntheses, a thorough understanding of its solubility characteristics in various solvents is paramount for researchers, clinicians, and professionals in drug development. This guide provides an in-depth exploration of the solubility of DL-Alloisoleucine, the underlying chemical principles, and robust methodologies for its determination.

Core Principles Governing the Solubility of DL-Alloisoleucine

The solubility of DL-Alloisoleucine, like other amino acids, is governed by a combination of its molecular structure and the physicochemical properties of the solvent. As a zwitterionic molecule at physiological pH, it possesses both a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). This dual charge character, along with its nonpolar hydrocarbon side chain, dictates its interactions with different solvent environments.

The Role of Solvent Polarity: Generally, the highest solubility for amino acids is observed in highly polar solvents like water, with a significant decrease in solubility in less polar organic solvents such as alcohols.[4][5][6] This is due to the favorable electrostatic interactions and hydrogen bonding between the zwitterionic form of the amino acid and the polar solvent molecules.

Influence of pH on Aqueous Solubility: The pH of an aqueous solution has a profound effect on the solubility of amino acids. Solubility is at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.[4][6] At pH values below the pI, the carboxyl group is protonated (-COOH), and the molecule carries a net positive charge, increasing its solubility in polar solvents. Conversely, at pH values above the pI, the amino group is deprotonated (-NH2), resulting in a net negative charge and again, increased solubility.[4][5][6]

Impact of Temperature: For most amino acids, solubility in aqueous solutions tends to increase with temperature.[5] This relationship, however, can be more complex in organic solvents and solvent mixtures.

Quantitative Solubility Data

Precise quantitative solubility data for DL-Alloisoleucine in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, data for its stereoisomer, L-isoleucine, provides a valuable reference point for understanding its likely behavior.

| Solvent | DL-Alloisoleucine Solubility (at 25°C) | L-Isoleucine Solubility (Mole Fraction x10³) | Temperature (°C) |

| Water | 34.4 mg/mL[2] | - | 25 |

| Methanol | Slightly Soluble (qualitative) | 0.046 | 25 |

| Ethanol | Practically Insoluble (qualitative)[7] | 0.032 | 25 |

| Isopropanol | Data not available | 0.061 | 25 |

| Acetone | Data not available | 0.013 | 10 |

| DMSO | Soluble (qualitative) | - | - |

Note: The solubility of L-isoleucine is presented as mole fraction from Wang, J. et al. (2025), Journal of Chemical & Engineering Data, as a proxy for the expected behavior of DL-Alloisoleucine.

The data for L-isoleucine clearly demonstrates the principle of decreasing solubility with decreasing solvent polarity, with the highest solubility among the organic solvents listed being in the more polar alcohols and the lowest in the less polar acetone.[4] It is reasonable to infer that DL-Alloisoleucine follows a similar trend. The qualitative data for DL-Alloisoleucine aligns with this expectation.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following are detailed protocols for three common and reliable methods for determining the solubility of DL-Alloisoleucine.

Gravimetric Method

This classic and straightforward method is ideal for determining solubility in solvents where the solute is reasonably soluble and does not decompose upon drying.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then used to calculate the solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of DL-Alloisoleucine to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a shaking water bath).

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Evaporation and Weighing:

-

Transfer a precise volume of the filtrate to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition).

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved DL-Alloisoleucine by subtracting the initial mass of the evaporating dish from the final mass.

-

Determine the solubility in the desired units (e.g., mg/mL, g/100g of solvent).

-

Causality Behind Experimental Choices:

-

Sealed Vessel: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for accurate and reproducible results.

-

Equilibrium Time: Sufficient time is required for the dissolution process to reach a steady state.

-

Filtration: Ensures that only the dissolved solute is being measured.

-

Drying to Constant Mass: Guarantees that all the solvent has been removed.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored or UV-absorbing product. While amino acids themselves have weak UV absorbance, derivatization can make this a viable technique.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

Step-by-Step Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of DL-Alloisoleucine of known concentrations in the solvent of interest.

-

If necessary, derivatize the standards and samples with a suitable reagent (e.g., ninhydrin) to produce a colored product.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

-

-

Sample Analysis:

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Causality Behind Experimental Choices:

-

Calibration Curve: Essential for relating absorbance to concentration, as dictated by the Beer-Lambert Law.

-

λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

-

Dilution: Ensures the absorbance reading falls within the linear range of the instrument and the calibration curve for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a complex mixture, making it ideal for solubility studies, especially at low concentrations.

Principle: The saturated solution is injected into an HPLC system, and the analyte is separated from any impurities. The concentration is determined by comparing the peak area of the analyte to that of known standards.

Step-by-Step Protocol:

-

Method Development and Calibration:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of DL-Alloisoleucine. A common approach involves pre-column derivatization (e.g., with o-phthalaldehyde, OPA) followed by reversed-phase chromatography with fluorescence or UV detection.

-

Prepare a series of standard solutions of DL-Alloisoleucine and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

-

Calculation:

-

Identify the peak corresponding to DL-Alloisoleucine based on its retention time.

-

Determine the concentration of the diluted sample from the calibration curve using the peak area.

-

Calculate the solubility in the original saturated solution, taking into account the dilution.

-

Causality Behind Experimental Choices:

-

Chromatographic Separation: Provides high specificity by separating the analyte of interest from other components in the sample.

-

Derivatization (Optional but common): Enhances the detectability of amino acids, which often lack a strong chromophore.[8]

-

Calibration Standards: Crucial for accurate quantification of the analyte.

Chemical Equilibria of DL-Alloisoleucine in Aqueous Solution

The solubility of DL-Alloisoleucine is intrinsically linked to its acid-base properties. In an aqueous solution, it exists in three different forms depending on the pH, as illustrated in the following diagram.

// Nodes representing the different forms Cation [label=<

Cationic Form (Low pH) H₃N⁺-CH(CH(CH₃)CH₂CH₃)-COOH

];

Zwitterion [label=<

Zwitterionic Form (pI) H₃N⁺-CH(CH(CH₃)CH₂CH₃)-COO⁻

];

Anion [label=<

Anionic Form (High pH) H₂N-CH(CH(CH₃)CH₂CH₃)-COO⁻

];

// Edges representing the equilibria Cation -> Zwitterion [label="+OH⁻\n-H₂O", fontcolor="#5F6368"]; Zwitterion -> Cation [label="+H₃O⁺\n-H₂O", fontcolor="#5F6368"]; Zwitterion -> Anion [label="+OH⁻\n-H₂O", fontcolor="#5F6368"]; Anion -> Zwitterion [label="+H₃O⁺\n-H₂O", fontcolor="#5F6368"]; } ` Caption: pH-dependent equilibria of DL-Alloisoleucine.

At its isoelectric point (pI), DL-Alloisoleucine exists predominantly as the zwitterion, where the positive and negative charges balance, leading to minimal electrostatic interactions with water and thus, the lowest solubility.

Conclusion

This technical guide provides a comprehensive overview of the solubility of DL-Alloisoleucine, a compound of significant interest in clinical diagnostics. While quantitative data in organic solvents remains sparse, the established principles of amino acid solubility, coupled with data from its stereoisomer L-isoleucine, offer a robust framework for predicting its behavior. The detailed experimental protocols provided herein equip researchers with the necessary tools to perform accurate and reliable solubility determinations, which are fundamental for the development of new diagnostic assays, purification methods, and other applications in the pharmaceutical and life sciences.

References

- 1. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 2. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Gramicidin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Chiral Separation of Alloisoleucine Enantiomers by High-Performance Liquid Chromatography

Introduction

Isoleucine, an essential branched-chain amino acid (BCAA), possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-alloisoleucine (2S, 3R), and D-alloisoleucine (2R, 3S).[1][2] Alloisoleucine is a diastereomer of isoleucine, differing in the stereochemistry at the β-carbon.[2] While L-isoleucine is a fundamental component of proteins, its stereoisomers, particularly L-alloisoleucine, have distinct biological significance.[2][3] Notably, elevated levels of L-alloisoleucine in plasma and other bodily fluids are a key diagnostic marker for Maple Syrup Urine Disease (MSUD), a rare but serious metabolic disorder.[1][4][5] Therefore, the accurate and reliable chiral separation of alloisoleucine enantiomers is of paramount importance in clinical diagnostics, pharmaceutical research, and food science.[3][6]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the enantioseparation of chiral compounds, including amino acids.[7][8][9] This application note provides a comprehensive guide to two robust HPLC methods for the chiral separation of alloisoleucine enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization with a chiral derivatizing agent (CDA).

Principles of Chiral Separation in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. In HPLC, this can be achieved in several ways:

-

Direct Chiral Separation using Chiral Stationary Phases (CSPs): This is the most widely used approach for the direct enantioseparation of amino acids without derivatization.[7] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[7][9] For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, and crown-ether based CSPs have proven to be particularly effective.[3][10][11]

-

Indirect Chiral Separation via Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[12][13] These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[12][13] A commonly used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7][12][13]

The choice between these two methods depends on factors such as the nature of the sample, the required sensitivity, and the availability of instrumentation.

Method 1: Direct Chiral Separation using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This method offers the advantage of direct analysis without the need for derivatization, which can simplify sample preparation and avoid potential side reactions.[11] Macrocyclic glycopeptide-based CSPs are well-suited for the separation of polar and ionic compounds like amino acids due to their ionic groups and compatibility with both organic and aqueous mobile phases.[11]

Experimental Protocol

1. Sample Preparation:

- Dissolve the alloisoleucine enantiomer standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

- Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. |

| Column | Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm |

| Mobile Phase | 80:20 (v/v) Methanol / Water with 5 mM Ammonium Acetate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

3. Data Analysis:

- Identify the peaks corresponding to D-alloisoleucine and L-alloisoleucine based on their retention times, which should be confirmed by injecting individual standards.

- Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:

- Rs = 2(tR2 - tR1) / (w1 + w2)

- Where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[14]

Workflow for Direct Chiral Separation

Caption: Workflow for the direct chiral separation of alloisoleucine enantiomers by HPLC.

Method 2: Indirect Chiral Separation via Pre-column Derivatization with Marfey's Reagent (FDAA)

This method is highly sensitive and can be used for the analysis of trace amounts of amino acid enantiomers.[13] The derivatization with FDAA forms diastereomers that can be readily separated on a standard reversed-phase HPLC column.[12][13]

Experimental Protocol

1. Derivatization Procedure:

- To 50 nmol of the amino acid sample in a vial, add 100 µL of 1 M sodium bicarbonate.

- Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

- Incubate the mixture at 40°C for 1 hour in the dark.

- After incubation, cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.

- Evaporate the acetone under a gentle stream of nitrogen.

- Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

2. HPLC System and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. |

| Column | Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |

| Gradient | 20-60% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 340 nm |

| Injection Volume | 20 µL |

3. Data Analysis:

- Identify the peaks corresponding to the diastereomeric derivatives of D- and L-alloisoleucine based on their retention times, confirmed with individual derivatized standards.

- Quantify the enantiomeric composition by integrating the peak areas.

Workflow for Indirect Chiral Separation

Caption: Workflow for the indirect chiral separation of alloisoleucine enantiomers by HPLC.

Method Validation

For quantitative applications, the chosen HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[15][16][17] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][18]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][18]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

System Suitability

Prior to and during sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately.[14] Key system suitability parameters include:

-

Resolution (Rs): Should be ≥ 1.5 for baseline separation.[14]

-

Tailing Factor (T): Should be ≤ 2.

-

Theoretical Plates (N): A measure of column efficiency.

-

Repeatability of Injections: The relative standard deviation (RSD) of peak areas from replicate injections should be ≤ 2%.[15]

This application note details two effective HPLC methods for the chiral separation of alloisoleucine enantiomers. The direct method using a chiral stationary phase is a straightforward approach suitable for routine analysis. The indirect method involving pre-column derivatization offers high sensitivity for trace analysis. The choice of method will depend on the specific application and analytical requirements. Proper method validation and system suitability checks are crucial to ensure the accuracy and reliability of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. benchchem.com [benchchem.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. scispace.com [scispace.com]

- 16. rjptonline.org [rjptonline.org]

- 17. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: The Strategic Use of DL-Alloisoleucine as an Internal Standard for Accurate Amino Acid Quantitation

Abstract

Accurate and precise quantification of amino acids is a cornerstone of biomedical research and pharmaceutical development. This application note provides a comprehensive guide to the use of DL-Alloisoleucine as an internal standard in amino acid analysis. We will delve into the rationale behind its selection, its unique chemical properties, and provide detailed protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS) based methods. This guide is designed to equip researchers with the necessary knowledge to implement robust and reliable analytical methods for amino acid quantification, adhering to the principles of analytical method validation as outlined by the FDA and ICH.[1][2][3][4][5][6][7][8][9][10]

Introduction: The Imperative for an Ideal Internal Standard

In quantitative analytical chemistry, an internal standard is a substance of known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte.[11] The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for variations in sample extraction, injection volume, and instrument response.[11][12] While stable isotope-labeled (SIL) internal standards are often considered the gold standard in mass spectrometry, their availability and cost can be prohibitive for all amino acids in a panel.[11][12]

DL-Alloisoleucine, a diastereomer of L-isoleucine, presents a strategic and cost-effective alternative for the quantification of many amino acids. Its structural similarity to natural amino acids, coupled with its distinct chromatographic retention time, makes it a powerful tool for improving the accuracy and precision of amino acid analysis.

The Rationale for DL-Alloisoleucine as an Internal Standard

The selection of DL-alloisoleucine is grounded in its unique physicochemical properties and its relationship with the naturally occurring L-isoleucine.

-

Structural Analogy: As a stereoisomer of isoleucine, alloisoleucine shares the same molecular weight and elemental composition. This similarity ensures that it behaves comparably to other amino acids during derivatization (if used) and ionization in the mass spectrometer.

-

Chromatographic Separability: Despite their structural similarity, L-isoleucine and D-alloisoleucine are diastereomers and can be chromatographically resolved from each other and other amino acids using appropriate analytical columns and mobile phases.[13][14][15][16][17][18] This separation is crucial for preventing isobaric interference and ensuring accurate quantification.

-

Natural Abundance: D-alloisoleucine is not typically found in significant concentrations in biological samples, minimizing the risk of endogenous interference. Its presence in geological samples is a result of the slow racemization of L-isoleucine over time, a principle used in amino acid dating.[19][20][21][22][23][24][25] In fresh biological matrices, its concentration is negligible for most applications.

-

Commercial Availability: High-purity DL-alloisoleucine is commercially available, facilitating its use as a standard.[26][27][28]

Core Principles of Amino Acid Analysis

A typical amino acid analysis workflow involves several key stages. The inclusion of DL-alloisoleucine as an internal standard provides a crucial control point at each step.

Sample Preparation and Protein Hydrolysis

For the analysis of total amino acid composition in proteins or peptides, a hydrolysis step is required to break the peptide bonds and liberate the constituent amino acids.[29][30][][32][33] Acid hydrolysis is a common method, although it can lead to the degradation of certain amino acids like tryptophan.[30][33]

Causality of Experimental Choice: Adding the internal standard (DL-alloisoleucine) before the hydrolysis step is critical. This allows it to experience the same potential losses and variations as the target amino acids during this harsh chemical treatment, ensuring accurate correction.

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the amino acids in the sample.[34][35] The choice of column and mobile phase is critical for achieving the necessary resolution, especially for isomeric and isobaric amino acids.[13][14][15][16][17][18]

dot

Caption: General workflow for amino acid analysis using an internal standard.

Detection by Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a highly sensitive and selective detection method for amino acid analysis.[12][34][35] It allows for the quantification of underivatized amino acids, simplifying sample preparation.[15][17]

Detailed Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

Preparation of Stock and Working Solutions

| Solution | Preparation | Storage |

| DL-Alloisoleucine Stock Solution (1 mg/mL) | Accurately weigh 10 mg of DL-alloisoleucine and dissolve in 10 mL of 0.1 N HCl. | 2-8°C for up to 3 months. |

| DL-Alloisoleucine Working Solution (10 µg/mL) | Dilute the stock solution 1:100 with the initial mobile phase. | Prepare fresh daily. |

| Amino Acid Calibration Standards | Prepare a mixed stock solution of all target amino acids. Serially dilute to create a calibration curve (e.g., 1-500 µM). | Store at -20°C. |

Sample Preparation Protocol (Plasma)

-

Thaw plasma samples on ice.

-

Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the DL-Alloisoleucine working solution (10 µg/mL).

-

Vortex briefly.

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol

The following is a representative method. Specific conditions will vary based on the instrument and column used.

| Parameter | Specification |

| LC System | UHPLC system |

| Column | Mixed-mode or HILIC column suitable for amino acid separation (e.g., Intrada Amino Acid, Z-HILIC)[17][36] |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gradient Elution Program:

| Time (min) | %B |

| 0.0 | 95 |

| 2.0 | 95 |

| 10.0 | 50 |

| 12.0 | 5 |

| 14.0 | 5 |

| 14.1 | 95 |

| 18.0 | 95 |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Alanine | 90.1 | 44.2 |

| Valine | 118.1 | 72.3 |

| Leucine | 132.1 | 86.3 |

| Isoleucine | 132.1 | 86.3 |

| DL-Alloisoleucine (IS) | 132.1 | 86.3 |

| Proline | 116.1 | 70.2 |

| Phenylalanine | 166.1 | 120.2 |

| Tryptophan | 205.1 | 188.2 |

| Methionine | 150.1 | 104.1 |

| ... (expand for all amino acids of interest) |

Method Validation: Ensuring Trustworthiness

Validation of the analytical method is a regulatory requirement and essential for ensuring the reliability of the data.[1][4][8][9] Key validation parameters should be assessed according to ICH Q2(R1) guidelines.[2][5][6][7][10]

dot

Caption: Core parameters for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Chromatographic resolution of all analytes from each other and from matrix components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99.[12] |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for spiked samples. |

| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) < 15%. |

| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, or temperature. |

Conclusion

DL-Alloisoleucine serves as a robust and reliable internal standard for the quantitative analysis of amino acids by LC-MS/MS. Its use mitigates the variability inherent in sample preparation and analysis, leading to more accurate and precise results. The protocols and validation guidance provided in this application note offer a solid framework for researchers in drug development and other scientific fields to establish high-quality analytical methods for amino acid quantification.

References

- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. fda.gov [fda.gov]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 7. starodub.nl [starodub.nl]

- 8. altabrisagroup.com [altabrisagroup.com]

- 9. fda.gov [fda.gov]

- 10. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]

- 11. iroatech.com [iroatech.com]

- 12. benchchem.com [benchchem.com]

- 13. sielc.com [sielc.com]

- 14. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. lcms.cz [lcms.cz]

- 18. shimadzu.com [shimadzu.com]

- 19. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]

- 20. annualreviews.org [annualreviews.org]

- 21. Marine sediments: dating by the racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amino acid dating - Wikipedia [en.wikipedia.org]

- 23. pure.york.ac.uk [pure.york.ac.uk]

- 24. Amino Acid Geochronology Laboratory [jan.ucc.nau.edu]

- 25. Amino Acid Geochronology Laboratory [jan.ucc.nau.edu]

- 26. medchemexpress.com [medchemexpress.com]

- 27. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 28. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 29. Protein hydrolysis for amino acid analysis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. keypublishing.org [keypublishing.org]

- 32. Hydrolysis and amino acid composition analysis of proteins | Semantic Scholar [semanticscholar.org]

- 33. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 34. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 35. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]

- 36. pubs.acs.org [pubs.acs.org]

Application Note: High-Throughput Quantification of Alloisoleucine in Dried Blood Spots for Maple Syrup Urine Disease (MSUD) Screening

Introduction: The Critical Role of Alloisoleucine in MSUD Diagnosis

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inborn error of metabolism resulting from a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) enzyme complex.[1] This enzymatic defect disrupts the normal catabolism of the branched-chain amino acids (BCAAs) Leucine (Leu), Isoleucine (Ile), and Valine (Val), leading to their toxic accumulation in blood, tissues, and urine.[1] If left untreated, this accumulation can cause severe neurological damage, metabolic decompensation, and even death, making early and accurate diagnosis through newborn screening (NBS) paramount.[2][3]

While first-tier newborn screening by tandem mass spectrometry (MS/MS) can detect elevated total BCAAs, it lacks the specificity to definitively diagnose MSUD.[1][4] This is because the primary screening methods cannot differentiate between structural isomers (isobars) such as leucine, isoleucine, and hydroxyproline.[1][5] Furthermore, elevated BCAAs can be observed in healthy infants receiving total parenteral nutrition (TPN), leading to a high rate of false-positive results.[4][6]